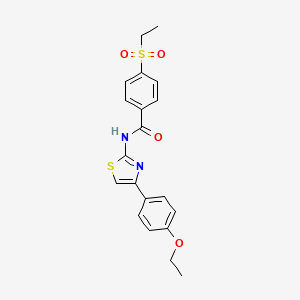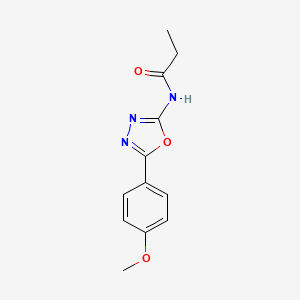
N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)propionamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The oxadiazole ring, being aromatic, would contribute to the compound’s stability. The methoxy group on the phenyl ring could influence the compound’s reactivity and properties due to the electron-donating nature of the oxygen atom .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on its functional groups. For example, the amide group could undergo hydrolysis under acidic or basic conditions to form propionic acid and an amine. The oxadiazole ring might participate in electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar amide group could enhance the compound’s solubility in polar solvents. The compound’s melting and boiling points, density, and other properties would depend on the strength of the intermolecular forces present .科学的研究の応用
Antidiabetic Applications
A study on dihydropyrimidine derivatives, related to the compound , demonstrated antidiabetic properties through in vitro evaluations, indicating potential therapeutic applications for diabetes management. The compounds were synthesized and characterized, showing significant α-amylase inhibition, a key target in antidiabetic drug development (Lalpara et al., 2021).
Antimicrobial and Antifungal Agents
Research on 2-(6-methoxy-2-naphthyl)propionamide derivatives, closely related to the target compound, revealed significant antibacterial and antifungal activities. These derivatives, synthesized via naproxenoyl chloride reactions, displayed antimicrobial activities comparable to standard agents like Ampicilline and Flucanazole, suggesting potential for developing new antimicrobial agents (Helal et al., 2013).
Nematicidal Activity
A novel series of 1,2,4-oxadiazole derivatives containing a thiadiazole amide group was synthesized, among which certain compounds exhibited significant nematicidal activity against Bursaphelenchus xylophilus. This suggests a potential application in agricultural pest control, highlighting an alternative approach to traditional nematicides (Liu et al., 2022).
Anticancer Applications
Several studies have focused on the synthesis and evaluation of 1,3,4-oxadiazole derivatives for their anticancer activities. These compounds were tested against various cancer cell lines, showing moderate to excellent anticancer activity, indicating their potential as lead compounds in cancer therapy development (Ravinaik et al., 2021).
Corrosion Inhibition
Research on 2,5-bis(4-methoxyphenyl)-1,3,4-oxadiazole has shown its effectiveness as a corrosion inhibitor for mild steel in sulfuric acid media. The study highlighted its potential industrial application in protecting metal surfaces against corrosion, with efficiency reaching over 96% under certain conditions (Bouklah et al., 2006).
Safety and Hazards
As with any chemical compound, handling “N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)propionamide” would require appropriate safety precautions. It’s important to use personal protective equipment and follow good laboratory practices. The specific hazards associated with this compound would depend on its reactivity and toxicity, which are not known without specific experimental data .
将来の方向性
The study of “N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)propionamide” could open up new avenues in medicinal chemistry, given the biological activities associated with oxadiazole compounds. Future research could focus on synthesizing this compound and studying its properties and potential biological activities .
特性
IUPAC Name |
N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O3/c1-3-10(16)13-12-15-14-11(18-12)8-4-6-9(17-2)7-5-8/h4-7H,3H2,1-2H3,(H,13,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KARDIMGGDAZSLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NN=C(O1)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

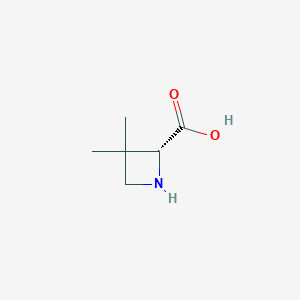

![2-Phenoxy-1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}ethan-1-one](/img/structure/B2720302.png)
![2,6-difluoro-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2720305.png)
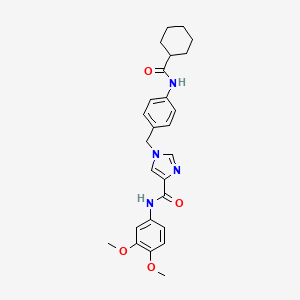
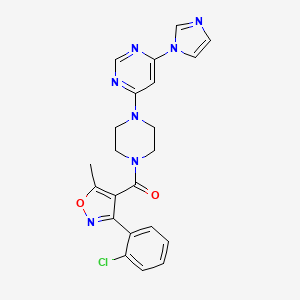

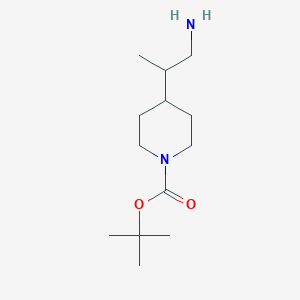
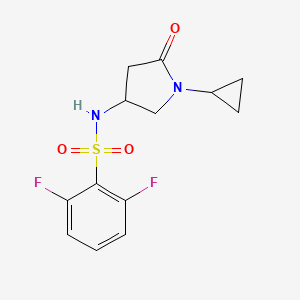
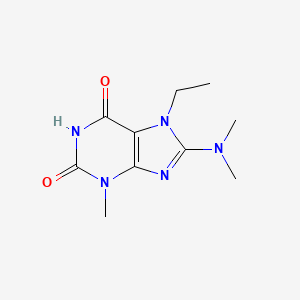
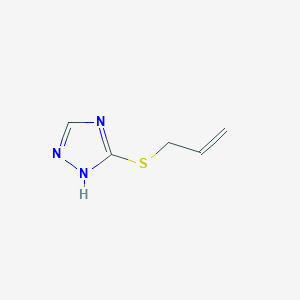
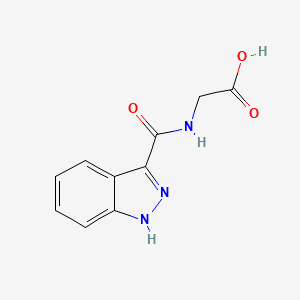
![(3E)-3-{[(4-chlorophenyl)amino]methylene}-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2720319.png)
